

# Application Notes and Protocols for KB02-JQ1 in HEK293T Cells

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## Compound of Interest

Compound Name: KB02-JQ1

Cat. No.: B10821872

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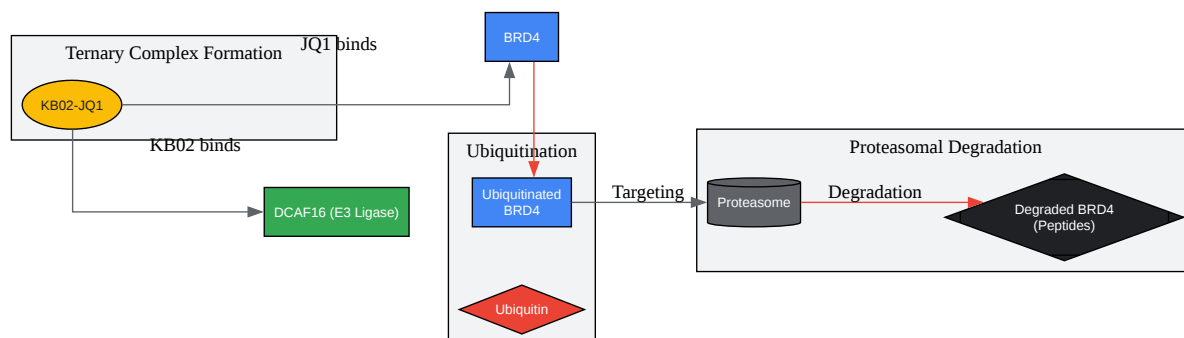
For Researchers, Scientists, and Drug Development Professionals

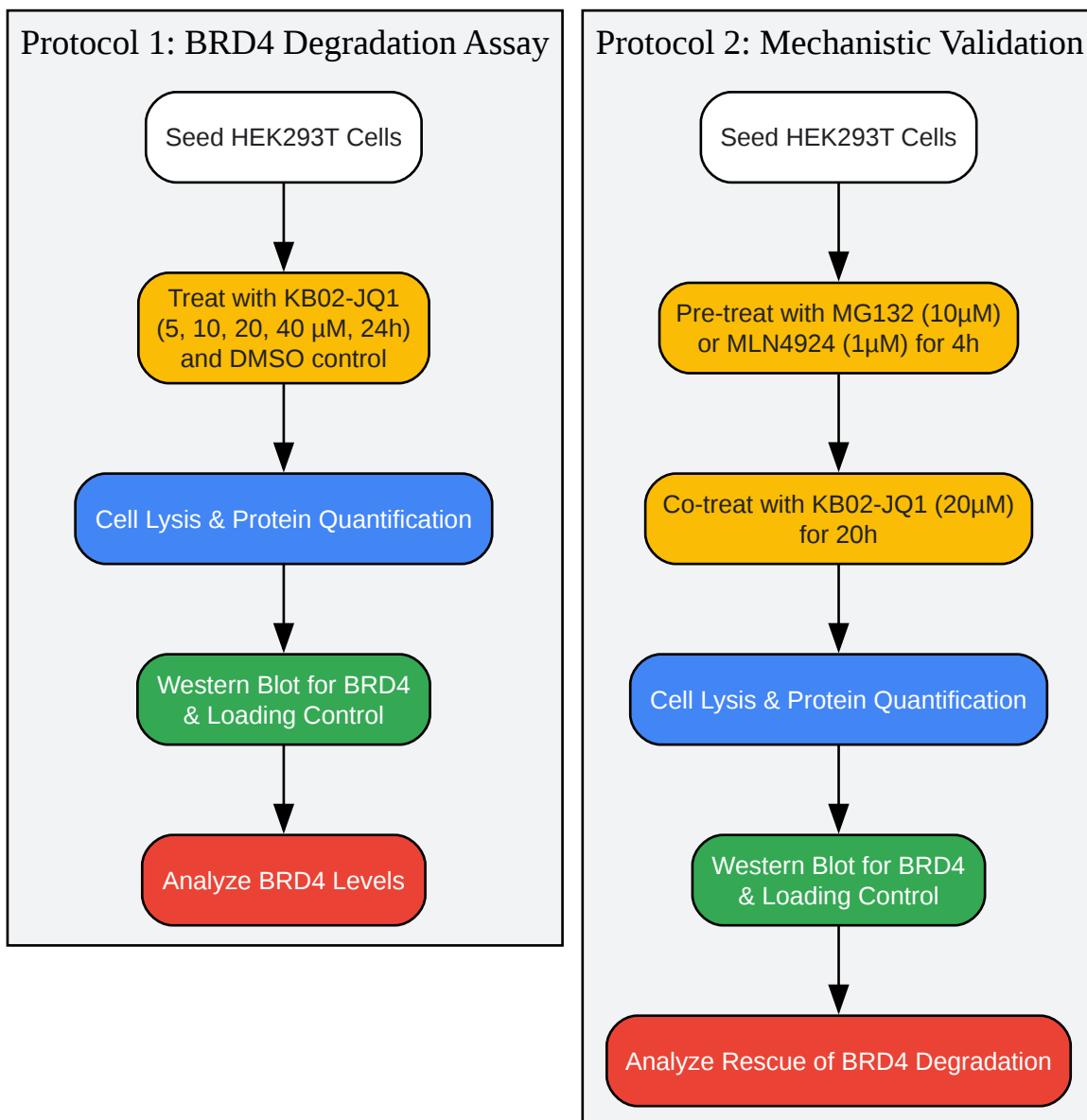
## Introduction

**KB02-JQ1** is a bifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various diseases, including cancer. **KB02-JQ1** functions by linking the BRD4 inhibitor JQ1 to a ligand for the E3 ubiquitin ligase DCAF16. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. These application notes provide detailed protocols for the use of **KB02-JQ1** in Human Embryonic Kidney 293T (HEK293T) cells, a common cell line for studying protein degradation.

## Mechanism of Action

**KB02-JQ1** is a highly selective BRD4 degrader that does not affect the closely related proteins BRD2 or BRD3.<sup>[1][2]</sup> It operates as a "molecular glue," covalently modifying the E3 ligase DCAF16 to induce the degradation of BRD4.<sup>[1][2]</sup> The JQ1 component of the molecule binds to the bromodomains of BRD4, while the KB02 moiety engages DCAF16. This proximity leads to the transfer of ubiquitin molecules to BRD4, marking it for destruction by the proteasome.<sup>[2]</sup> This targeted degradation offers a powerful strategy to pharmacologically control the levels of BRD4 in cells.<sup>[2]</sup>





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## References

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